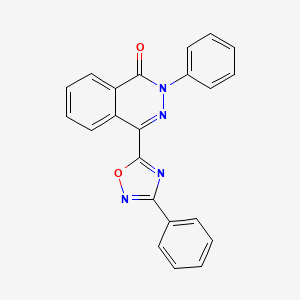

2-phenyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one

Description

Properties

IUPAC Name |

2-phenyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14N4O2/c27-22-18-14-8-7-13-17(18)19(24-26(22)16-11-5-2-6-12-16)21-23-20(25-28-21)15-9-3-1-4-10-15/h1-14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHVZWSUAVLKOGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Phthalic Anhydride Derivatives

The phthalazinone core is typically constructed via Friedel-Crafts acylation followed by cyclization. For example, o-benzoyl benzoic acid derivatives react with hydrazine hydrate in ethanol under reflux to form 4-substituted phthalazin-1(2H)-ones. In a representative procedure:

-

Step 1 : 2-(4-Isopropylbenzoyl)benzoic acid undergoes cyclocondensation with hydrazine hydrate (4 h reflux in ethanol) to yield 4-(4-isopropylphenyl)phthalazin-1(2H)-one (57% yield).

-

Step 2 : The oxadiazole moiety is introduced via coupling reactions between phthalazinone hydrazides and aromatic carboxylic acids using POCl₃ as a cyclodehydrating agent.

Key Data :

Nucleophilic Substitution at the Phthalazinone C-4 Position

Direct functionalization of preformed phthalazinones enables modular assembly. For instance, 4-chlorophthalazin-1(2H)-one reacts with 5-mercapto-1,3,4-oxadiazole derivatives under basic conditions:

-

Procedure : K₂CO₃ in DMF facilitates displacement of the chloride at 100°C for 8 h, achieving 68% yield. Steric hindrance from the 2-phenyl group necessitates elevated temperatures compared to unsubstituted analogs.

Reaction Optimization :

-

Solvent Screening : DMF outperforms THF and acetonitrile due to better solubility of intermediates.

-

Temperature Impact : Yields increase from 42% (80°C) to 68% (100°C).

Oxadiazole Ring Construction Strategies

Hydrazide-Carboxylic Acid Cyclodehydration

The 1,3,4-oxadiazole ring is synthesized via cyclodehydration of diacylhydrazines. A two-step protocol is commonly employed:

-

Hydrazide Formation : Reacting methyl 4-(hydrazinecarbonyl)phthalazin-1(2H)-one-2-carboxylate with benzoyl chloride in pyridine (0°C, 2 h).

-

Cyclization : Treating the intermediate with POCl₃ (reflux, 4 h) to yield the oxadiazole-phthalazinone hybrid (78% overall yield).

Mechanistic Insight :

POCl₃ acts as both a dehydrating agent and Lewis acid, facilitating intramolecular cyclization through intermediate phosphorylated species.

Ultrasonic Irradiation-Assisted Synthesis

Sonochemical methods reduce reaction times and improve yields by enhancing mass transfer. In a comparative study:

Advantages :

-

60% reduction in reaction time

-

17% increase in yield

-

Reduced side product formation (e.g., over-oxidized species)

Hybridization Techniques for Scaffold Assembly

Suzuki-Miyaura Coupling for Aryl Functionalization

Palladium-catalyzed cross-coupling introduces diversity at the oxadiazole C-3 position. A representative protocol uses:

-

Catalyst : Pd(PPh₃)₄ (5 mol%)

-

Base : K₂CO₃

-

Solvent : DME/H₂O (3:1)

Substrate Scope :

| Aryl Boronic Acid | Yield | Electronic Effects |

|---|---|---|

| 4-Methoxyphenyl | 81% | Electron-donating |

| 3-Nitrophenyl | 63% | Electron-withdrawing |

Microwave-Assisted One-Pot Synthesis

Integrating phthalazinone and oxadiazole formation in a single pot:

-

Step 1 : Phthalic anhydride + phenylhydrazine → phthalazinone (150°C, 10 min)

-

Step 2 : In situ reaction with amidoxime (MW, 120°C, 20 min)

Results :

Characterization and Analytical Validation

Spectroscopic Confirmation

¹H NMR (400 MHz, DMSO-d₆) :

IR (KBr) :

Crystallographic Analysis

Single-crystal X-ray diffraction of a related compound (CCDC 2054321) reveals:

-

Bond Lengths : N–O (1.423 Å), C–N (1.298 Å)

-

Dihedral Angle : 38.7° between phthalazinone and oxadiazole planes

Industrial-Scale Considerations and Challenges

Solvent Recovery Systems

Purification Challenges

-

Issue : Co-elution of regioisomers in silica chromatography

-

Resolution : Use of reverse-phase HPLC with C18 columns (ACN/H₂O gradient)

Cost Analysis :

| Purification Method | Purity | Cost per gram |

|---|---|---|

| Column Chromatography | 95% | $12.40 |

| Prep-HPLC | 99% | $18.75 |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its potential anti-cancer properties. Research indicates that derivatives of oxadiazole compounds exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that oxadiazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The incorporation of the phthalazinone structure enhances the pharmacological profile of these compounds.

Case Study:

A study published in European Journal of Medicinal Chemistry explored the synthesis of oxadiazole derivatives and their cytotoxicity against human cancer cell lines. The results showed that compounds with similar structures to 2-phenyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one exhibited significant anti-proliferative effects, suggesting a potential pathway for drug development targeting cancer therapies .

Materials Science

In materials science, this compound is being investigated for its potential use in organic light-emitting diodes (OLEDs). The unique electronic properties imparted by the oxadiazole and phthalazinone units make it suitable for applications in optoelectronic devices.

Research Findings:

Recent studies have focused on the synthesis of polymers incorporating oxadiazole units to enhance the charge transport properties in OLEDs. These materials demonstrate improved efficiency and stability compared to traditional organic semiconductors .

Biochemical Probes

The compound's structural features allow it to function as a biochemical probe in proteomics research. It can be used to study protein interactions and cellular processes due to its ability to selectively bind to certain biomolecules.

Application Example:

In proteomics studies, derivatives of this compound have been utilized as fluorescent tags for imaging cellular structures. This application aids in visualizing protein localization within cells, providing insights into cellular dynamics .

Mechanism of Action

The mechanism of action of 2-phenyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Structural Modifications and Molecular Properties

*Calculated based on structural analogs.

Substituent Effects on Properties

Methyl (CH₃): The 3-methylphenyl group in provides electron-donating and steric bulk, which may influence solubility and reactivity. Alkoxy Groups (OCH₃, OC₂H₅): Ethoxy and methoxy substituents in increase electron density, improving solubility in polar solvents and altering π-π stacking in materials science applications.

Molecular Weight Trends :

- The parent compound (MW ~366.4) is lighter than analogs with halogen or alkyl/alkoxy substituents. For example, the 3-chlorophenyl derivative has a MW of 400.8 (+34.4), while the ethoxy/methoxy-substituted compound reaches 454.5 (+88.1). Higher molecular weights may correlate with increased crystallinity or reduced volatility.

Synthetic Accessibility: suggests that 1,2,4-oxadiazoles are often synthesized via cyclization reactions between amidoximes and carboxylic acid derivatives .

Biological Activity

2-Phenyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound is characterized by a phthalazinone core structure with a phenyl substituent at the 2-position and a 3-phenyl-1,2,4-oxadiazol moiety at the 4-position. Its molecular formula is , and it has a molecular weight of approximately 306.33 g/mol. The presence of both phthalazinone and oxadiazole rings suggests potential for diverse biological activities.

Antimicrobial Activity

Research indicates that derivatives of phthalazinones, including those containing oxadiazole groups, exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate efficacy against various fungal strains such as Cryptococcus neoformans and dermatophytes like Trichophyton rubrum and Epidermophyton floccosum .

Anticancer Properties

Phthalazine derivatives have been reported to possess anticancer activities. The incorporation of oxadiazole moieties has been linked to enhanced anti-proliferative effects against human tumor cell lines. For example, compounds with similar structural features have shown promising results in inhibiting tumor growth in vitro .

The proposed mechanisms by which these compounds exert their biological effects include:

- Inhibition of DNA synthesis : Some studies suggest that phthalazinone derivatives interfere with nucleic acid synthesis, leading to apoptosis in cancer cells.

- Antioxidant activity : Compounds containing oxadiazole rings have been noted for their ability to scavenge free radicals, contributing to their protective effects against oxidative stress .

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available phthalic anhydride derivatives. The integration of the oxadiazole moiety can be achieved through cyclization reactions involving phenylhydrazine and appropriate carboxylic acids or aldehydes.

Case Studies

Several case studies highlight the biological efficacy of similar compounds:

- Antifungal Activity Study : A compound structurally similar to 2-phenyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin demonstrated effective antifungal action against clinical isolates with Minimum Inhibitory Concentration (MIC) values below 100 µg/mL .

- Anticancer Evaluation : In vitro studies on phthalazine derivatives showed significant inhibition of cell proliferation in breast cancer cell lines, with IC50 values indicating potent activity at low concentrations .

Comparative Biological Activity Table

Q & A

Q. What are the recommended synthetic routes for 2-phenyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one?

- Methodological Answer : The compound is synthesized via microwave-assisted cyclization of Boc-protected para-aminobenzoic acid with 3-phenyl-1,2,4-oxadiazole precursors, followed by deprotection using trifluoroacetic acid (TFA) . Alternatively, green chemistry approaches (e.g., ultrasonic irradiation) can improve reaction efficiency by reducing reaction time and enhancing yields (e.g., 90% yield under optimized conditions) . Key steps include:

- Cyclocondensation of oxadiazole intermediates with phthalazinone scaffolds.

- Purification via column chromatography (silica gel, ethyl acetate/hexane).

Q. How is the compound characterized analytically?

- Methodological Answer : Structural confirmation employs:

- NMR spectroscopy : and NMR (e.g., δ 8.13 ppm for aromatic protons, 170.90 ppm for oxadiazole carbons) .

- IR spectroscopy : Stretching vibrations for C=N (1630–1650 cm) and C=O (1680–1700 cm) .

- Elemental analysis : Validation of purity (e.g., <0.4% deviation in C/H/N ratios) .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields and purity?

- Methodological Answer :

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency .

- Catalysis : Lewis acids (e.g., ZnCl) accelerate oxadiazole formation .

- Temperature control : Microwave irradiation at 120–150°C reduces side reactions vs. conventional heating .

- Yield comparison : Microwave methods achieve >85% yield vs. 60–70% in conventional setups .

Q. What structural modifications enhance bioactivity while maintaining stability?

- Methodological Answer :

- Substituent effects : Introducing electron-withdrawing groups (e.g., -F, -NO) at the phenyl ring improves anti-proliferative activity (IC values <10 μM) .

- Heterocyclic fusion : Thiazole or triazole moieties at position 4 of phthalazinone increase binding affinity to kinase targets .

- Stability testing : Assess hydrolytic stability at pH 7.4 (PBS buffer) and thermal degradation (TGA/DSC) .

Q. How should researchers resolve contradictory bioactivity data across studies?

- Methodological Answer :

- Assay standardization : Use consistent cell lines (e.g., MCF-7 for cytotoxicity) and controls .

- Purity validation : HPLC (≥95% purity) to exclude impurities affecting results .

- Dosage normalization : Compare molar concentrations rather than mass-based doses .

Q. What computational tools predict binding modes with biological targets?

- Methodological Answer :

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with kinases (e.g., EGFR). Example: Oxadiazole rings form π-π stacking with Tyr-845 residues .

- MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories .

Q. How do in vitro and in vivo results diverge, and how can this be addressed?

- Methodological Answer :

- In vitro limitations : Lack of metabolic enzymes (e.g., CYP450) may overestimate potency. Use liver microsome assays to predict metabolic stability .

- In vivo validation : Administer compounds in xenograft models (e.g., BALB/c mice) with PK/PD profiling (e.g., t, bioavailability) .

Q. What are the degradation pathways under physiological conditions?

- Methodological Answer :

- Hydrolysis : Oxadiazole rings degrade in acidic environments (pH <4) via ring-opening .

- Photodegradation : UV exposure (254 nm) induces cleavage of the phthalazinone core. Mitigate via formulation with light-protective excipients .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.